REACTION_CXSMILES
|
[F:1][C:2]([F:16])([F:15])[O:3][C:4]1[CH:5]=[C:6]([CH2:10][CH2:11][C:12]([OH:14])=O)[CH:7]=[CH:8][CH:9]=1>ClS(O)(=O)=O>[F:15][C:2]([F:1])([F:16])[O:3][C:4]1[CH:5]=[C:6]2[C:7](=[CH:8][CH:9]=1)[C:12](=[O:14])[CH2:11][CH2:10]2
|
Name
|
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
FC(OC=1C=C(C=CC1)CCC(=O)O)(F)F
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClS(=O)(=O)O
|
Name
|
ice water
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at 0° C. for 1.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while cooling with an iced bath
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (200 mL×3)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layers were dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified with by column chromatography on silica gel (ethyl acetate:petroleum ether=1:3)
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(OC=1C=C2CCC(C2=CC1)=O)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 800 mg | |
YIELD: PERCENTYIELD | 9.6% | |
YIELD: CALCULATEDPERCENTYIELD | 9.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |